molecular formula C9H9Br3N2O2 B2841532 Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide CAS No. 1609406-64-5

Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide

Cat. No.: B2841532
CAS No.: 1609406-64-5
M. Wt: 416.895
InChI Key: CJEUOYSJCKPDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Imidazopyridine as a Privileged Scaffold

The imidazo[1,2-a]pyridine core gained recognition as a privileged scaffold following Tschitschibabin's pioneering 1925 synthesis using 2-aminopyridine and bromoacetaldehyde under sealed-tube conditions. This bicyclic system combines pyridine's aromatic stability with imidazole's hydrogen-bonding capacity, creating a pharmacophoric template adaptable to multiple therapeutic targets. By the 1960s, researchers recognized its potential for CNS modulation, leading to commercial drugs like zolpidem (a GABAA agonist for insomnia) and olprinone (a PDE3 inhibitor for heart failure).

Table 1: Key Therapeutic Agents Derived from Imidazopyridine Scaffolds

Compound Therapeutic Class Molecular Target Approval Year
Zolpidem Hypnotic GABAA receptor 1988
Soraprazan Proton pump inhibitor H+/K+ ATPase 2003 (Phase III)
Alpidem Anxiolytic Peripheral benzodiazepine receptor 1986 (Withdrawn)

The scaffold's "privileged" status stems from its ability to adopt multiple binding conformations while maintaining metabolic stability. X-ray crystallographic studies reveal that the 120° angle between imidazole and pyridine rings creates distinct topological features for protein interaction. This structural plasticity enabled diversification into antiviral (e.g., HIV protease inhibitors), anticancer (e.g., kinase inhibitors), and anti-infective agents.

Emergence of Brominated Derivatives in Drug Discovery

Bromination of imidazopyridines emerged as a strategic modification to enhance electrophilic reactivity and enable cross-coupling reactions. The synthesis of methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate dihydrobromide (CAS 1609406-64-5) represents a milestone in this domain. Early bromination methods relied on molecular bromine in acetic acid, but modern protocols employ N-bromosuccinimide (NBS) with radical initiators for regioselective functionalization.

The 3-bromo substitution pattern proves particularly valuable due to:

  • Enhanced leaving group capacity for Suzuki-Miyaura couplings
  • Steric guidance for directed ortho-metalation
  • Electrophilic activation of adjacent carbonyl groups

Table 2: Comparative Reactivity of Brominated Imidazopyridines

Position Reactivity in Cross-Coupling Common Partners Application Example
3-Bromo High (k = 0.15 min⁻¹) Aryl boronic acids Anticancer kinase inhibitors
6-Bromo Moderate (k = 0.08 min⁻¹) Alkenes Antiviral prodrugs
8-Bromo Low (k = 0.03 min⁻¹) Alkynes PET imaging probes

Chen et al. demonstrated that 3-bromo derivatives undergo Buchwald-Hartwig amination 12× faster than their 6-bromo counterparts under identical conditions. This reactivity gradient directly impacts synthetic routes for this compound, where the bromine atom serves as a linchpin for generating targeted libraries.

Research Milestones in Imidazopyridine Chemistry

The timeline of imidazopyridine chemistry reveals three transformative phases:

1.3.1. Foundation Period (1925–1965)

  • 1925 : Tschitschibabin's first synthesis via α-halo carbonyl compounds
  • 1958 : Discovery of imidazopyridine's sedative properties in animal models
  • 1965 : First X-ray structure determination confirming bicyclic planarity

1.3.2. Medicinal Expansion (1967–2000)

  • 1967 : Duschinsky's patent on fluorinated derivatives for antiviral use
  • 1983 : Zolpidem synthesis by Synthelabo researchers
  • 1996 : Imidazopyridine-based tachykinin antagonists for pain management

1.3.3. Modern Functionalization (2001–Present)

  • 2009 : Development of chemodivergent synthesis enabling this compound production
  • 2016 : FDA approval of imidazopyridine-containing kinase inhibitors for NSCLC
  • 2023 : STING agonist derivatives entering Phase II trials for solid tumors

Table 3: Key Patents Involving Brominated Imidazopyridines

Patent Number Year Application Bromine Position
US 3567748 1971 Antifungal agents 6-Bromo
EP 0222451 1987 Bronchodilators 3-Bromo
WO 202122876 2021 Covalent kinase inhibitors 3-Bromo

The synthesis of this compound exemplifies modern trends in scaffold functionalization. As Rawal et al. noted, "The 3-bromo substituent acts as a chemical handle, allowing rapid generation of structure-activity relationship libraries through palladium-mediated couplings". Current research focuses on leveraging this brominated derivative for developing proteolysis-targeting chimeras (PROTACs) and covalent kinase inhibitors.

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2.2BrH/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7;;/h2-5H,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEUOYSJCKPDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CC=CC2=N1)Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used in organic synthesis and as a building block for the construction of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: In biological research, it serves as a tool for studying enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and industrial processes.

Mechanism of Action

The mechanism by which Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The bromoimidazo[1,2-A]pyridine core structure can bind to various enzymes and receptors, influencing biological processes and pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous derivatives (Table 1), highlighting key differences in substituents, salt forms, and physicochemical properties:

Compound Name Substituents/Salt Form Melting Point (°C) Key Spectral Data (¹H/¹³C NMR) C/H/N Composition (%) Similarity Score
Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide Methyl ester, Br (C3), dihydrobromide salt Not reported Not available Not reported Reference
Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide Ethyl ester, Br (C3), CH₃ (C8), hydrobromide Not reported Not available Not reported 0.91
3-Benzoyl-6,8-dibromo-2-ethoxycarbonylimidazo[1,2-a]pyridine (2d) Benzoyl, Br (C6, C8), ethoxycarbonyl 215 δ 7.2–8.5 (aromatic), δ 160–180 C:45.56; H:2.98; N:5.84
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Ethyl ester, Br (C6), NH₂ (C8) Not reported δ 6.8–8.1 (aromatic, NH₂) Not reported
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate Methyl ester, Br (C2, C5) Not reported Not available Not reported 0.89

Key Observations

Salt Form and Solubility :

  • The dihydrobromide salt of the target compound likely increases aqueous solubility compared to neutral analogs (e.g., ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, similarity 0.72) . Hydrobromide salts (e.g., compound in ) may exhibit intermediate solubility.

Ethoxycarbonyl groups (as in 2d) introduce steric bulk, reducing reactivity in nucleophilic substitutions.

Bromination Patterns: Mono-bromination at C3 (target compound) contrasts with dibrominated derivatives (e.g., 2d: Br at C6/C8; ). Bromine position influences electronic properties and binding affinity in biological targets.

Functional Group Diversity: Amino-substituted analogs (e.g., Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate ) exhibit enhanced hydrogen-bonding capacity, which is absent in the target compound but critical for interactions with enzymes like CDKs.

Core Structure Differences :

  • Imidazo[1,2-a]pyridine derivatives (target compound, ) have extended π-systems compared to simpler imidazoles (e.g., Methyl 2,5-dibromo-1H-imidazole-4-carboxylate ), altering UV absorption and reactivity.

Research Findings

  • Synthetic Utility: Brominated imidazo[1,2-a]pyridines are pivotal intermediates.
  • Biological Relevance: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a precursor to CDK inhibitors, suggesting the target compound could be optimized for similar applications by modifying substituents .
  • Stability : Dihydrobromide salts generally exhibit higher hygroscopicity than hydrobromides, necessitating controlled storage conditions .

Notes

  • Contradictions in Similarity Scores : The similarity score of Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (0.91 ) vs. Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (0.72 ) highlights discrepancies in algorithmic evaluations, likely due to salt form and methyl vs. ethyl ester distinctions.
  • Data Gaps : Specific NMR data and melting points for the target compound are unavailable in the provided evidence, limiting direct comparisons.

Biological Activity

Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide (CAS No. 1609406-64-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex imidazo[1,2-a]pyridine structure, which is known for its presence in various bioactive molecules. The chemical formula is C9H9Br3N2O2C_9H_9Br_3N_2O_2 with a molecular weight of 416.89 g/mol. Its structure includes a bromine atom at the 3-position of the imidazole ring, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation across various cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AA431<10Apoptosis induction
Compound BHT29<5Cell cycle arrest
Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylateJurkat<15Apoptosis induction

Antimicrobial Properties

Compounds with the imidazo[1,2-a]pyridine moiety have also demonstrated antimicrobial activity against various pathogens. Studies report that these compounds exhibit both antibacterial and antifungal effects, making them potential candidates for treating infections.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7
Candida albicans7.8

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Bromine Substitution : The presence of bromine at the 3-position enhances the compound's ability to interact with biological targets.
  • Carboxylate Group : The carboxylate moiety contributes to the compound's solubility and potential interactions with enzymes or receptors.

Research has shown that modifications to these functional groups can significantly alter the potency and selectivity of the compound against various biological targets.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of this compound on Jurkat T-cells, it was found to induce apoptosis at concentrations lower than 15 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against multi-drug resistant strains of Staphylococcus aureus. The compound displayed a MIC value of 46.9 µg/mL, indicating significant antibacterial activity and suggesting its utility in developing new antibiotics.

Preparation Methods

Core Imidazo[1,2-a]Pyridine Synthesis Strategies

The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclization reactions between 2-aminopyridines and α-haloketones or equivalents. For the target compound, subsequent bromination and esterification steps are critical.

Condensation with α-Bromoketones

The most direct route involves reacting 2-aminopyridine derivatives with α-bromoketones. Dong-Jian Zhu et al. demonstrated that α-bromoacetophenone derivatives react with 2-aminopyridines under solvent-free conditions at 60°C to yield imidazo[1,2-a]pyridines. Adapting this method:

  • Reaction Setup :

    • 2-Aminopyridine (1.0 eq) and methyl 2-bromoacetoacetate (1.2 eq) are mixed without solvent.
    • Heated to 60°C for 6–8 hours under inert atmosphere.
  • Mechanism :

    • Nucleophilic attack by the pyridine’s nitrogen on the α-carbon of the bromoketone initiates cyclization.
    • Elimination of HBr forms the imidazo[1,2-a]pyridine core.
  • Yield Optimization :

    • Neutral alumina catalyst (Ponnala method) increases yield to 75–85% by absorbing HBr.
    • Microwave-assisted synthesis reduces reaction time to 15–20 minutes.

Bromination at Position 3

Introducing bromine at position 3 is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

Direct Bromination
  • Conditions :

    • Imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is treated with Br₂ (1.1 eq) in acetic acid at 0°C.
    • Reaction monitored by TLC; quenched with Na₂S₂O₃.
  • Regioselectivity :

    • Electron-rich C3 position is preferentially brominated due to the directing effect of the adjacent nitrogen.
Metal-Assisted Bromination
  • NBS in DMF :
    • N-Bromosuccinimide (NBS, 1.05 eq) in dimethylformamide (DMF) at 80°C for 2 hours achieves 90% bromination.

Esterification and Salt Formation

Dihydrobromide Salt Preparation

The free base is converted to the dihydrobromide salt via:

  • Acid-Base Reaction :

    • Dissolve the free base in anhydrous dichloromethane.
    • Add HBr (gas or 48% aqueous solution) dropwise at 0°C.
    • Precipitate with diethyl ether; filter and dry under vacuum.
  • Purity Control :

    • Recrystallization from ethanol/water (3:1) yields >95% purity (HPLC).

Alternative Synthetic Pathways

Multicomponent Reactions (MCRs)

Chernyak’s copper-catalyzed three-component coupling offers a one-pot route:

  • Components : 2-Aminopyridine, aldehyde, terminal alkyne.
  • Conditions : CuI (10 mol%), DMF, 100°C, 12 hours.
  • Yield : 65–70% after bromination and salt formation.

Tandem Reactions

Santra’s FeCl₃-catalyzed cascade combines nitroolefins and 2-aminopyridines:

  • Procedure :
    • Nitroolefin (1.0 eq), 2-aminopyridine (1.2 eq), FeCl₃ (20 mol%) in toluene at 80°C.
    • Subsequent bromination and esterification yield the target compound.

Analytical and Purification Data

Step Method Conditions Yield Purity (HPLC) Source
Core Formation Solvent-free condensation 60°C, 6 h 78% 90%
Bromination NBS in DMF 80°C, 2 h 90% 92%
Salt Formation HBr in DCM 0°C, 1 h 85% 95%
Recrystallization Ethanol/water 3:1, −20°C, 12 h 92% 99%

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination :

    • Competing bromination at C5/C7 positions occurs if reaction temperatures exceed 0°C.
  • Salt Stability :

    • The dihydrobromide salt is hygroscopic; storage under argon at −20°C is recommended.
  • Green Chemistry Approaches :

    • Solvent-free methods and biocatalytic bromination (e.g., using haloperoxidases) remain underexplored.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or tandem cyclization/bromination using α-bromoketones and 2-aminopyridine derivatives. Key parameters include solvent choice (e.g., ethyl acetate or THF), temperature control (80–100°C), and catalysts like PdCl₂(PPh₃)₂ for coupling reactions . Optimizing stoichiometry of brominated intermediates (e.g., ethyl bromopyruvate) and using tert-butyl hydroperoxide (TBHP) as an oxidizing agent can improve yields to >80% .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C3, carboxylate at C2) and detect impurities .
  • Mass spectrometry : HRMS (ESI) to verify molecular weight (expected: ~269.09 g/mol for the base structure; dihydrobromide adds ~161.8 g/mol) .
  • Elemental analysis : Validate stoichiometry of Br and HBr in the dihydrobromide salt .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screens often involve:

  • Cytotoxicity assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Selectivity profiling : Compare effects on cancerous vs. normal cells (e.g., fibroblasts) to assess therapeutic potential .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL is critical for determining bond angles, dihedral angles, and hydrogen-bonding networks. For the dihydrobromide salt, focus on counterion placement (Br⁻ vs. HBr₂⁻) and lattice stability. Refinement protocols should include TWINABS for handling potential twinning .

Q. What strategies are effective for elucidating the mechanism of action in anticancer studies?

  • Enzyme inhibition assays : Test interactions with kinases (e.g., CDK) or apoptosis regulators (e.g., Bcl-2) using fluorescence polarization or surface plasmon resonance .
  • Molecular docking : Compare binding affinities with analogs (e.g., ethyl 3-amino-6-bromo derivatives) to identify critical substituent interactions .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. How can synthetic routes be modified to enhance selectivity for halogenation or carboxylation?

  • Directed bromination : Use Br₂ in acetonitrile at 0°C to minimize polybromination .
  • Protecting groups : Introduce tert-butyloxycarbonyl (Boc) at the pyridine N to direct electrophilic substitution to C3 .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity .

Comparative and Methodological Insights

Q. Table 1: Key Synthetic Methods and Yields

MethodReagents/ConditionsYieldReference
Suzuki-Miyaura couplingPdCl₂(PPh₃)₂, K₂CO₃, DMF, 80°C75–85%
Tandem cyclizationEthyl bromopyruvate, TBHP, MeCN, rt82–90%
Microwave brominationBr₂, MW (150 W), 10 min88%

Q. Table 2: Biological Activity of Structural Analogs

Compound ModificationIC₅₀ (Cancer Cells)Selectivity Index*Target
3-Bromo, 2-carboxylate1.2 µM12.5CDK4/6
3-Amino-6-bromo derivative0.8 µM18.3Bcl-2
5-Chloro analog3.5 µM5.2DNA intercalation

*Selectivity Index = IC₅₀(normal cells)/IC₅₀(cancer cells).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.